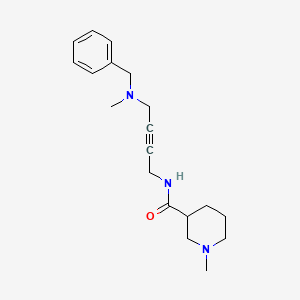
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide, also known as DMPT, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. DMPT belongs to the class of pyrrolidine carboxamides and has a molecular formula of C13H19NO3S.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research in medicinal chemistry often involves the synthesis and biological evaluation of compounds with potential therapeutic applications. For example, the study by Asha B. Thomas et al. (2016) focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas et al., 2016). Although the chemical structure differs from the compound of interest, the research methodology could be applicable for evaluating the therapeutic potential of N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide.
DNA Recognition and Gene Expression Control
The study by Sameer Chavda et al. (2010) on the design, synthesis, and biophysical characteristics of pyrrole(H)-based polyamides illustrates how such compounds can target specific DNA sequences to control gene expression, with implications for treating diseases like cancer (Chavda et al., 2010). This research direction might offer insights into the potential use of N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide in gene therapy or as a medicinal agent.
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of polymers with specific functionalities are of great interest. For instance, K. Faghihi and Zohreh Mozaffari (2008) synthesized novel polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, exploring their thermal properties and solubility (Faghihi & Mozaffari, 2008). Such research could guide the development of new materials based on N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide, particularly in the context of high-performance polymers.
Organic Synthesis and Methodology
In organic synthesis, developing new methods for constructing complex molecules is crucial. The work by Souhila Oudir et al. (2006) on converting carboxy groups into 4,6-dimethoxy-1,3,5-triazine groups demonstrates innovative synthetic strategies that could be applied to modify or derivatize molecules similar to the compound (Oudir et al., 2006).
Antitubercular and Antibacterial Activities
The design and synthesis of compounds with antitubercular and antibacterial activities are crucial in addressing drug-resistant infections. S. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, evaluating their biological activities and offering insights into potential antimicrobial applications of similarly structured compounds (Bodige et al., 2020).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-10-4-5-12(13(8-10)19-2)15-14(17)16-7-6-11(9-16)20-3/h4-5,8,11H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNAKHSAYCQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)


![6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2728501.png)


![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)
